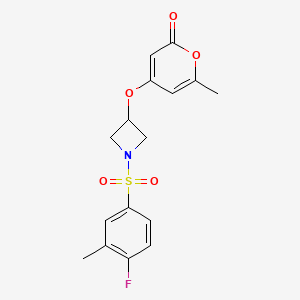

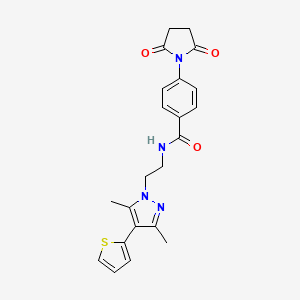

![molecular formula C16H13N5O2S3 B2942769 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851130-16-0](/img/structure/B2942769.png)

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzofuran [3,2-D]pyrimidine . Benzofuran [3,2-D]pyrimidine derivatives have been studied for their potential as anticancer drugs .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzofuran [3,2-D]pyrimidine derivatives have been synthesized using a variety of methods . For example, an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine has been described .Aplicaciones Científicas De Investigación

Synthesis and Insecticidal Activity

One study discusses the synthesis of heterocycles incorporating a thiadiazole moiety, which were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds, including variants of the mentioned acetamide, show potential as insecticides due to their structural activity against pests (Fadda et al., 2017).

Antimicrobial and Cytotoxic Activities

Another study synthesized derivatives with structural similarities, demonstrating significant antibacterial and antifungal activities. These compounds were tested against various microorganisms, including Staphylococcus aureus, Klebsiella pneumoniae, and Candida albicans, indicating their utility in combating infections and exploring new antimicrobial agents (Devi et al., 2022).

Glutaminase Inhibition for Cancer Therapy

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a common moiety with the compound , focuses on glutaminase inhibitors as a strategy for cancer therapy. These inhibitors, by targeting glutaminase, show promise in attenuating the growth of tumor cells, thereby highlighting a potential therapeutic approach for cancer treatment (Shukla et al., 2012).

Corrosion Inhibition

The application of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives in corrosion science demonstrates their effectiveness as corrosion inhibitors. These compounds have shown promising results in protecting steel surfaces in acidic mediums, indicating their potential utility in industrial applications to enhance the durability of metals (Yıldırım & Cetin, 2008).

Antifolate and Antitumor Activity

The modification of 2,4-diaminofuro[2,3-d]pyrimidines, which share structural features with the compound of interest, has been studied for their antifolate and antitumor activities. These modifications aim to inhibit dihydrofolate reductase, an enzyme targeted in cancer therapy, showcasing the compound's potential in the development of new antitumor drugs (Gangjee et al., 2000).

Propiedades

IUPAC Name |

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2S3/c1-2-24-16-21-20-15(26-16)19-11(22)7-25-14-13-12(17-8-18-14)9-5-3-4-6-10(9)23-13/h3-6,8H,2,7H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTXBFWNCYNBBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrimidin-2-amine](/img/structure/B2942690.png)

![5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2942691.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2942693.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2942703.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2942704.png)

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2942706.png)

![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2942708.png)

![[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2942709.png)